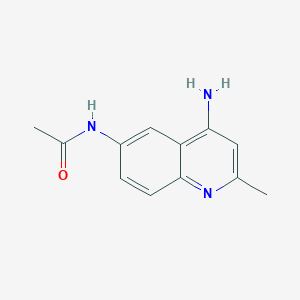

Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is also known by its CAS number 63304-46-1 .

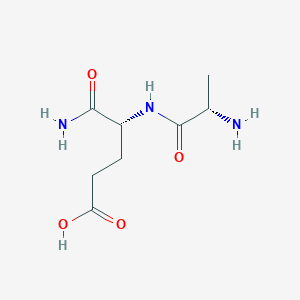

Molecular Structure Analysis

The molecular structure of “Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” includes a quinoline ring, which is a heterocyclic aromatic organic compound. The IUPAC name for this compound is N-(4-amino-2-methylquinolin-6-yl)acetamide . The compound’s structure is characterized by a variety of properties, including a topological polar surface area of 68Ų and a XLogP3 of 1.1 .Physical and Chemical Properties Analysis

“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” has a molecular weight of 215.25 g/mol and a molecular formula of C12H13N3O . It has a complexity of 269 and a covalently-bonded unit count of 1 . The compound also has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 .Scientific Research Applications

Antimalarial Activity

Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- derivatives have shown promise in antimalarial research. In a study by Werbel et al. (1986), derivatives of this compound demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest potential clinical applications for treating malaria in humans (Werbel et al., 1986).

Molecular Structures and Properties

The structural characteristics and properties of acetamide derivatives have been explored in various studies. Kalita and Baruah (2010) investigated the spatial orientations of these compounds, particularly in relation to anion coordination. This research provides insights into the potential applications of these compounds in materials science and chemistry (Kalita & Baruah, 2010).

Therapeutic Potential in Viral Infections

In the context of viral infections, a novel anilidoquinoline derivative related to acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The study by Ghosh et al. (2008) revealed significant antiviral and antiapoptotic effects, indicating the therapeutic potential of such derivatives (Ghosh et al., 2008).

Applications in Tuberculosis Treatment

The compound and its derivatives have also shown effectiveness against tuberculosis. Pissinate et al. (2016) found that 2-(quinolin-4-yloxy)acetamides, a related class, exhibited potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests potential applications in developing novel tuberculosis treatments (Pissinate et al., 2016).

Anticancer Properties

Further, the compound's derivatives have been explored for anticancer properties. In research by Kovalenko et al. (2012), substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides demonstrated significant anticancer activity, particularly against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Chemosensory Applications

Finally, a study by Park et al. (2015) showed that a chemosensor derived from acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, could effectively monitor zinc concentrations in living cells and aqueous solutions. This indicates potential applications in environmental monitoring and biological research (Park et al., 2015).

Properties

IUPAC Name |

N-(4-amino-2-methylquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWWSJIHWIVYCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432201 |

Source

|

| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63304-46-1 |

Source

|

| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)